N-Tert-butyl-N-but-3-ynylacetamide
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Overview
Description
N-Tert-butyl-N-but-3-ynylacetamide is an organic compound characterized by the presence of a tert-butyl group and a but-3-ynyl group attached to an acetamide moiety
Mechanism of Action
Target of Action
Compounds like “N-Tert-butyl-N-but-3-ynylacetamide” often target specific enzymes or receptors in the body. They can bind to these targets and modulate their activity, leading to changes in cellular function .
Mode of Action
The compound may interact with its targets by binding to active sites or allosteric sites, which can either inhibit or enhance the target’s activity. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its specific targets. For example, it could impact signal transduction pathways, metabolic pathways, or gene expression pathways, leading to downstream effects on cell function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would influence its bioavailability. Factors such as how well it is absorbed in the gut, how it is distributed in the body, how it is metabolized by enzymes, and how it is excreted from the body all play a role .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. This could range from changes in enzyme activity and cellular signaling to alterations in cell growth, differentiation, or survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain conditions may enhance or inhibit the compound’s ability to bind to its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Tert-butyl-N-but-3-ynylacetamide can be synthesized through the reaction of tert-butylamine with but-3-ynylacetyl chloride under controlled conditions. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-Tert-butyl-N-but-3-ynylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety, where nucleophiles like amines or thiols replace the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted amides or thioamides.
Scientific Research Applications
N-Tert-butyl-N-but-3-ynylacetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-Tert-butylacetamide: Similar structure but lacks the but-3-ynyl group.
N-But-3-ynylacetamide: Similar structure but lacks the tert-butyl group.
N-Tert-butyl-N-methylacetamide: Similar structure but with a methyl group instead of the but-3-ynyl group.
Uniqueness
N-Tert-butyl-N-but-3-ynylacetamide is unique due to the presence of both the tert-butyl and but-3-ynyl groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
N-tert-butyl-N-but-3-ynylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-6-7-8-11(9(2)12)10(3,4)5/h1H,7-8H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGLAQLNRFYFJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCC#C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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